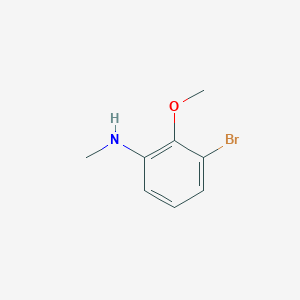

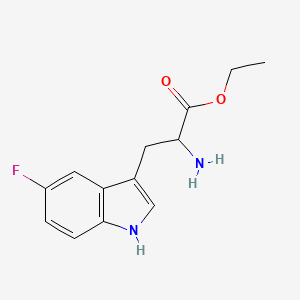

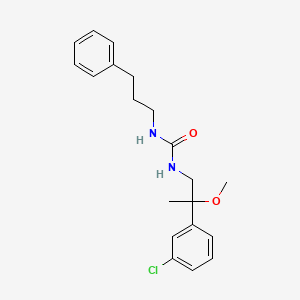

ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate is a compound that can be associated with a class of substances that are structurally related to indole derivatives. These compounds are often synthesized for their potential biological activities, which can include antitumor properties as seen in amino acid ester derivatives containing 5-fluorouracil . The indole moiety is a common scaffold in medicinal chemistry, and modifications on this structure can lead to a variety of biological effects.

Synthesis Analysis

The synthesis of related ethyl indole derivatives typically involves the use of carboxylate esters as starting materials. For instance, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates are prepared by heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid . Similarly, amino acid ester derivatives containing 5-fluorouracil are synthesized using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and N-hydroxybenzotriazole (HOBt) . These methods demonstrate the versatility of indole-based compounds and the variety of synthetic routes available for their preparation.

Molecular Structure Analysis

The molecular structure of indole derivatives is often characterized by X-ray crystallography. For example, the crystal structure of (S)-ethyl-2(2-methoxy-phenylsulfenamido)-3-(1H-indol-3-yl)propanoate was determined by single-crystal X-ray diffraction analysis, revealing intermolecular hydrogen bonds that contribute to the stability of the crystal structure . These structural analyses are crucial for understanding the interactions that govern the properties and reactivity of these molecules.

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For instance, the reaction of ethyl 3-(benzoylamino)-5-chloro-1H-indole-2-carboxylate with hydrazine hydrate leads to debenzoylation, while hydrolysis with aqueous sodium hydroxide affords the corresponding carboxylic acid, which can further undergo decarboxylation . These reactions are indicative of the reactive nature of the indole carboxylate esters and their potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are often determined using various spectroscopic and chromatographic techniques. For example, a bioanalytical method using RP-HPLC was developed for the quantitative measurement of a novel molecule with acetylcholinesterase inhibition property, demonstrating the molecule's stability under various conditions . Additionally, detailed spectroscopic analyses using NMR, UV-Visible, FT-IR, and mass spectroscopy are employed to characterize newly synthesized compounds . These analyses provide insights into the stability, reactivity, and potential biological activities of the compounds.

Scientific Research Applications

Polymorphism in Ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate

A study by Vogt et al. (2013) investigated the polymorphic forms of a related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride. This research characterized these forms using spectroscopic and diffractometric techniques, providing insights into the analytical and physical characterization challenges of such compounds (Vogt et al., 2013).

Antitumor Activity of Amino Acid Ester Derivatives

Xiong et al. (2009) synthesized a series of amino acid ester derivatives containing 5-fluorouracil, which includes compounds similar to this compound. These derivatives showed inhibitory effects against certain types of cancer cells, indicating potential applications in antitumor therapy (Xiong et al., 2009).

Synthesis and Transformation Studies

Research by Cucek and Verček (2008) explored the synthesis and transformations of ethyl 3-(benzoylamino)-1 H-indole-2-carboxylates, which are structurally related to this compound. This work contributes to understanding the chemical behavior and potential modifications of such compounds (Cucek & Verček, 2008).

Novel Indole Based Hybrid Scaffolds

A study by Nazir et al. (2018) involved the synthesis of novel indole-based hybrid scaffolds, which might include compounds like this compound. These compounds were evaluated for their inhibitory potential against enzymes, suggesting applications in enzyme inhibition and therapeutic agent design (Nazir et al., 2018).

Synthesis for Herbicide Application

Makino and Yoshioka (1987) synthesized compounds structurally related to this compound for potential use as herbicides. This indicates possible applications in agricultural chemistry (Makino & Yoshioka, 1987).

Synthesis and Crystal Structure Analysis

Research by Shang et al. (2011) on compounds structurally similar to this compound focused on their synthesis and crystal structure. This study aids in understanding the structural aspects of such compounds, which is crucial for their practical applications (Shang et al., 2011).

Mechanism of Action

Target of Action

Ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .

Mode of Action

The mode of action of indole derivatives can vary depending on the specific compound and its targets. For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . .

Result of Action

The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. Some indole derivatives have been reported to induce cell apoptosis, arrest cells in certain phases, and inhibit specific cellular processes . .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors. For instance, certain indole derivatives are recommended to be stored in an inert atmosphere and at specific temperatures . .

Biochemical Analysis

Biochemical Properties

Ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . The compound’s interaction with enzymes such as cyclooxygenase (COX) and proteins involved in cell signaling pathways contributes to its biological activity . These interactions often involve binding to active sites or allosteric sites on the enzymes, leading to inhibition or activation of enzymatic activity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in inflammation and apoptosis . The compound’s impact on cell signaling pathways, such as the MAPK and PI3K/Akt pathways, can lead to changes in cell proliferation, differentiation, and survival . Additionally, this compound may alter cellular metabolism by affecting the activity of metabolic enzymes and the production of metabolic intermediates.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to the active site of enzymes, leading to competitive inhibition . This binding can prevent the substrate from accessing the active site, thereby inhibiting the enzyme’s activity. Additionally, the compound may interact with transcription factors, leading to changes in gene expression and subsequent alterations in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . The temporal effects of this compound in in vitro and in vivo studies may include changes in cellular responses, such as alterations in cell proliferation, apoptosis, and metabolic activity over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For example, at lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, the compound may induce toxicity, leading to adverse effects on organ function and overall health . Threshold effects and the therapeutic window of the compound are important considerations in its application in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play a role in its metabolism. For instance, indole derivatives are known to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic pathways can lead to the formation of active or inactive metabolites, which may have different biological activities. The effects of this compound on metabolic flux and metabolite levels are important aspects of its biochemical analysis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . For example, specific transporters may mediate the entry of the compound into cells, while binding proteins may influence its localization and accumulation within cellular compartments . The transport and distribution of this compound can affect its bioavailability and overall efficacy.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, the compound may accumulate in the cytoplasm or other organelles, affecting cellular processes such as metabolism and signaling.

properties

IUPAC Name |

ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O2/c1-2-18-13(17)11(15)5-8-7-16-12-4-3-9(14)6-10(8)12/h3-4,6-7,11,16H,2,5,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTFJAFPZBGEKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride](/img/structure/B2515596.png)

![N-cyclopentyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2515597.png)

![N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B2515600.png)

![N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2515603.png)

![1-[4-(3,3-Difluoroazetidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2515605.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2515606.png)

![2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine](/img/structure/B2515609.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2515610.png)